3-(4-Chloro-3-fluorophenyl)morpholine
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Overview
Description
3-(4-Chloro-3-fluorophenyl)morpholine is an organic compound with the molecular formula C10H11ClFNO. It is a morpholine derivative where the morpholine ring is substituted with a 4-chloro-3-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)morpholine typically involves the reaction of 4-chloro-3-fluoroaniline with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-fluorophenyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The morpholine ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted morpholine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
3-(4-Chloro-3-fluorophenyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers use it to study the interactions of morpholine derivatives with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-3-fluorophenyl)piperidine
- 3-(4-Chloro-3-fluorophenyl)pyrrolidine
- 3-(4-Chloro-3-fluorophenyl)thiomorpholine
Uniqueness
3-(4-Chloro-3-fluorophenyl)morpholine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The morpholine ring also provides a versatile scaffold for further functionalization, making it a valuable compound in various research fields.
Properties
CAS No. |
1213123-37-5 |
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Molecular Formula |
C10H11ClFNO |
Molecular Weight |
215.65 g/mol |
IUPAC Name |
3-(4-chloro-3-fluorophenyl)morpholine |
InChI |
InChI=1S/C10H11ClFNO/c11-8-2-1-7(5-9(8)12)10-6-14-4-3-13-10/h1-2,5,10,13H,3-4,6H2 |
InChI Key |
MFDLRMFCVKVVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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